4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)thio)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)thio)benzoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzoic acid moiety linked to a tetrahydronaphthyl group through a sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)thio)benzoic acid typically involves the following steps:
Formation of the Tetrahydronaphthyl Intermediate: The tetrahydronaphthyl group is synthesized through a series of hydrogenation reactions starting from naphthalene derivatives.
Thioether Formation: The tetrahydronaphthyl intermediate is then reacted with a thiol compound under controlled conditions to form the thioether linkage.
Benzoic Acid Coupling: The final step involves coupling the thioether intermediate with a benzoic acid derivative using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)thio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoic acid moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitrobenzoic acids, halobenzoic acids.
Wissenschaftliche Forschungsanwendungen
4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)thio)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)thio)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with retinoic acid receptors (RARs), which are nuclear transcription factors involved in gene regulation.
Pathways Involved: By binding to RARs, the compound can modulate the expression of genes involved in cell differentiation, proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)carbamoyl)benzoic acid: A derivative with a carbamoyl group instead of a thioether linkage.
4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)carboxamido)benzoic acid: Another derivative with a carboxamido group.
Uniqueness
4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)thio)benzoic acid is unique due to its thioether linkage, which imparts distinct chemical and biological properties compared to its carbamoyl and carboxamido derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
173156-86-0 |
---|---|
Molekularformel |
C21H24O2S |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)sulfanyl]benzoic acid |
InChI |
InChI=1S/C21H24O2S/c1-20(2)11-12-21(3,4)18-13-16(9-10-17(18)20)24-15-7-5-14(6-8-15)19(22)23/h5-10,13H,11-12H2,1-4H3,(H,22,23) |
InChI-Schlüssel |
VQSWHITYDQDEMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C2=C1C=CC(=C2)SC3=CC=C(C=C3)C(=O)O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.